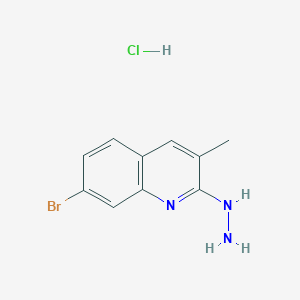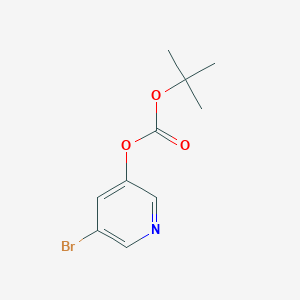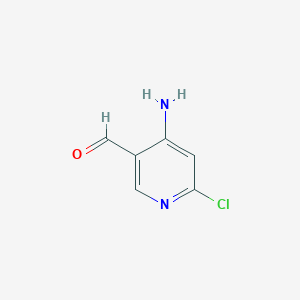
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride
Descripción general
Descripción
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride (7-Br-2-HZ-3-MQ-HCl) is an organic compound used in a variety of scientific research applications. It has a wide range of biochemical and physiological effects, and is used as a reagent in chemical synthesis.
Aplicaciones Científicas De Investigación
Photochromic Applications
Research into the applications of similar bromo-hydrazino-quinoline compounds has demonstrated their utility in the field of photochromism. For instance, the Duff formylation of bromo-hydroxyquinolines leads to derivatives that, upon condensation with specific indolines, produce new photochromic spiro[indoline-2,2'-pyrano[3,2-h]quinolines]. These compounds exhibit notable thermal and photo-induced isomerization properties, which have been studied using NMR and UV spectroscopy (Voloshin et al., 2008).
Antimicrobial Activity
Quinazolinone derivatives, closely related to the 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride structure, have been synthesized and evaluated for their antimicrobial properties. These compounds, including those prepared from hydrazinoacetylamino-bromoquinazolinones, show a range of activities against various microbial strains, indicating the potential of 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride derivatives in antimicrobial research (Patel et al., 2006).
Chemical Synthesis and Reactions
The compound and its derivatives have been utilized in chemical synthesis as intermediates for producing more complex molecules. For example, pyridine hydrochloride has been used to efficiently synthesize chloro compounds from bromo derivatives in pyridine and quinoline series, demonstrating the reactivity and usefulness of bromoquinoline derivatives in organic synthesis (Mongin et al., 1996). Additionally, bromomethyl-quinazoline is a key intermediate for anti-cancer drugs, highlighting the importance of bromoquinoline derivatives in pharmaceutical development (Sheng-li, 2004).
Photolabile Protecting Groups
Bromo-hydroxyquinoline derivatives, similar in structure to 7-Bromo-2-hydrazino-3-methylquinoline hydrochloride, have been explored as photolabile protecting groups for carboxylic acids. These groups exhibit high single-photon quantum efficiency and are sensitive to multiphoton-induced photolysis, making them suitable for in vivo use due to their increased solubility and low fluorescence. This application is significant in the field of biochemistry for the controlled release of biological messengers (Fedoryak & Dore, 2002).
Propiedades
IUPAC Name |
(7-bromo-3-methylquinolin-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-6-4-7-2-3-8(11)5-9(7)13-10(6)14-12;/h2-5H,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCAMWTVGKNRDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2)Br)N=C1NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2-hydrazino-3-methylquinoline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(5-Bromo-2-methoxyphenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1519637.png)


![tert-Butyl 4-(5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)piperazine-1-carboxylate](/img/structure/B1519641.png)
![3-[(Cyanomethyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B1519642.png)

![3-(2-Bromoimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1519646.png)
![2-[(Aminocarbonyl)amino]-2-pyridin-4-ylacetamide](/img/structure/B1519647.png)